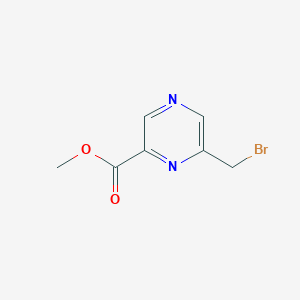
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is a chemical compound with the molecular formula C15H21ClN4O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Piperidinylmethylation: The piperidin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable alkylating agent, such as chloromethyl quinoxaline.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxyquinoxaline: Lacks the piperidin-4-ylmethyl group.
N-(piperidin-4-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.
Quinoxalin-2-amine derivatives: Various substitutions at different positions.
Uniqueness
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy and piperidin-4-ylmethyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H21ClN4O |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-6-8-16-9-7-11)18-12-4-2-3-5-13(12)19-15;/h2-5,11,16H,6-10H2,1H3,(H,17,18);1H |
InChI Key |
UZFUSJRHVFNOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1NCC3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)




![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)

![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B12987217.png)


